N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a piperidinone moiety, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in thrombin generation and blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting competitive inhibition against the synthetic tripeptide substrate . This interaction results in a rapid onset of FXa inhibition, affecting both free and prothrombinase-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This disruption of the coagulation cascade can have downstream effects on blood clot formation and thromboembolic disease progression .
Pharmacokinetics
This compound exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is the inactive Ο-demethyl apixaban sulfate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of thrombin generation and subsequent inhibition of platelet aggregation . This leads to a dose-dependent antithrombotic efficacy in pre-clinical studies .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can generally impact the effectiveness and stability of many compounds
Biochemical Analysis
Biochemical Properties
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide inhibits both free and clot-bound factor Xa . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
This compound has no direct effects on platelet aggregation, but it indirectly inhibits this process by reducing thrombin generation . It also has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Molecular Mechanism
The molecular mechanism of this compound involves binding to factor Xa, inhibiting its activity and thus reducing thrombin generation .
Temporal Effects in Laboratory Settings
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Its half-life is approximately 12 hours .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent antithrombotic efficacy . The specific dosage effects in animal models are not mentioned in the available literature.
Metabolic Pathways
This compound is eliminated via multiple pathways including renal excretion, metabolism, and biliary/intestinal excretion .
Transport and Distribution
Approximately 27% of total this compound clearance occurs via renal excretion . The specific transport and distribution within cells and tissues are not mentioned in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves the reaction of 4-(2-oxopiperidin-1-yl)aniline with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out under conditions that promote the formation of the amide bond, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the piperidinone moiety.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: An opioid analgesic with a similar furan-2-carboxamide structure but different pharmacological properties.
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, piperidinone moiety, and carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-5-1-2-10-18(15)13-8-6-12(7-9-13)17-16(20)14-4-3-11-21-14/h3-4,6-9,11H,1-2,5,10H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAIWUWRWOIUBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.